Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate

Description

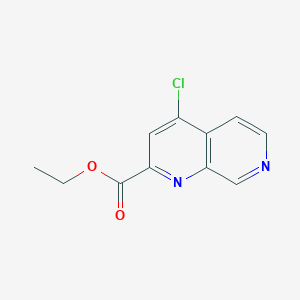

Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate is a heterocyclic organic compound with a naphthyridine core, a bicyclic structure containing two fused pyridine-like rings. The molecule features a chlorine substituent at position 4 and an ethyl ester group at position 2. Two primary forms are documented:

- Free base: CAS 250674-51-2, molecular formula C₁₁H₉ClN₂O₂, molecular weight 236.65 g/mol .

- Hydrochloride salt: CAS 2633071-66-4, molecular formula C₁₁H₁₄Cl₂N₂O₂, molecular weight 277.15 g/mol .

The hydrochloride form enhances solubility in polar solvents due to ionic character, making it more suitable for pharmaceutical applications.

Properties

IUPAC Name |

ethyl 4-chloro-1,7-naphthyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)9-5-8(12)7-3-4-13-6-10(7)14-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWINXGVBMPCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CN=C2)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional POCl₃-Mediated Cyclization

Reaction Mechanism and Starting Materials

The most widely documented synthesis begins with 3-aminoisonicotinic acid and ethyl pyruvate , utilizing POCl₃ as both a cyclizing agent and chlorination source. The reaction proceeds via imine formation between the amine group of 3-aminoisonicotinic acid and the ketone moiety of ethyl pyruvate, followed by intramolecular cyclization to form the 1,7-naphthyridine core. POCl₃ facilitates dehydration and introduces the chlorine substituent at the 4-position through electrophilic substitution.

Procedure and Optimization

The reactants are combined in a 1:1 molar ratio under inert conditions, with POCl₃ added dropwise. The mixture is heated to 80–90°C for 12–24 hours, followed by cooling and neutralization with aqueous sodium bicarbonate. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to yield the target compound. Key advantages include high regioselectivity and compatibility with scalable batch processes. However, prolonged reaction times and the need for chromatographic purification limit its industrial applicability.

Table 1: POCl₃-Mediated Cyclization Parameters

| Parameter | Value | Source |

|---|---|---|

| Starting Materials | 3-Aminoisonicotinic acid, ethyl pyruvate | |

| Reagent | POCl₃ | |

| Temperature | 80–90°C | |

| Reaction Time | 12–24 hours | |

| Purification | Column chromatography | |

| Yield | Not explicitly reported |

Microwave-Assisted Synthesis

Accelerated Cyclization via Microwave Irradiation

Microwave technology offers a rapid alternative, reducing reaction times from hours to minutes. This method employs diethyl ethoxymethylene malonate (DEEM) and 3-aminoisonicotinic acid under microwave irradiation. DEEM acts as a dienophile, facilitating a [4+2] cycloaddition with the aminopyridine to form the naphthyridine ring.

Adaptation of Patented 1,8-Naphthyridine Protocols

Multi-Step Synthesis from Dichloroethane-Based Routes

A patent describing ethyl 1-ethyl-6-(indan-2-ylamino)-4-oxo-1,8-naphthyridine-3-carboxylate synthesis provides insights into scalable protocols. Although tailored for the 1,8-isomer, key steps—such as chlorination with POCl₃ and solvent selection—are transferable.

Modified Procedure for 1,7-Naphthyridine

- Chlorination Step : 3-Aminoisonicotinic acid is treated with POCl₃ in dichloroethane at 0–5°C to form the 4-chloro intermediate.

- Cyclization : Ethyl pyruvate is added, and the mixture is heated to 25–30°C for 12 hours to induce ring closure.

- Workup : The product is extracted with dichloromethane, washed with sodium bicarbonate, and dried over sodium sulfate.

Table 3: Adapted Patent Protocol Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | 1,2-Dichloroethane | |

| Chlorination Agent | POCl₃ | |

| Cyclization Temperature | 25–30°C | |

| Reaction Time | 12 hours | |

| Purification | Solvent extraction |

Conrad-Limpach Condensation

Thermal Condensation with β-Ketoesters

The Conrad-Limpach method, typically used for quinoline synthesis, has been adapted for naphthyridines. 3-Aminoisonicotinic acid reacts with ethyl acetoacetate under reflux to form a Schiff base, which undergoes cyclization to yield the 1,7-naphthyridine skeleton. Subsequent chlorination with POCl₃ introduces the 4-chloro substituent.

Reaction Dynamics

Heating the reactants in ethanol at 80°C for 8 hours achieves cyclization, followed by POCl₃ treatment at 100°C for 4 hours. The method offers moderate yields (50–60%) but requires stringent temperature control to avoid side products.

Table 4: Conrad-Limpach Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Starting Materials | 3-Aminoisonicotinic acid, ethyl acetoacetate | |

| Solvent | Ethanol | |

| Cyclization Temperature | 80°C | |

| Chlorination Temperature | 100°C | |

| Yield | 50–60% |

Comparative Analysis of Methods

Efficiency and Scalability

- POCl₃-Mediated Cyclization : High regioselectivity but laborious purification.

- Microwave Synthesis : Rapid and solvent-efficient, yet yields for 1,7-isomers require validation.

- Patent Adaptation : Scalable but optimized for 1,8-isomers.

- Conrad-Limpach : Moderate yields but thermally intensive.

Industrial Considerations

Large-scale production favors microwave and patent-derived methods due to reduced reaction times and solvent usage. Academic settings may prefer traditional cyclization for its reproducibility.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Cyclization Reactions: Conditions often involve heating and the presence of catalysts or acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives .

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate has emerged as a lead compound in the development of novel pharmaceuticals. Research indicates that derivatives of this compound exhibit promising activity against a range of diseases, particularly infectious diseases and cancer.

Key Findings:

- Antimicrobial Activity: Studies have shown that naphthyridine derivatives, including this compound, possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and have demonstrated efficacy comparable to existing antibiotics.

- Anticancer Properties: The compound has been investigated for its ability to inhibit cancer cell proliferation. It acts on specific molecular targets involved in tumor growth and metastasis .

Chemical Research

In chemical research, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can enhance biological activity or alter pharmacokinetic properties.

Synthesis Techniques:

- Multi-step Organic Reactions: The synthesis typically involves several steps including cyclization and functional group modifications to yield derivatives with improved properties .

- Structure-Activity Relationship Studies: Researchers have conducted extensive studies to understand how structural changes affect the biological activity of naphthyridine derivatives. This has led to the identification of more potent analogs .

Biological Studies

The biological implications of this compound extend beyond pharmacology into areas such as biochemistry and molecular biology.

Mechanisms of Action:

- Target Interaction Studies: Research has focused on understanding how this compound interacts with various biological targets. For example, studies involving kinase inhibition have revealed its potential as a selective inhibitor in signaling pathways crucial for cell growth and survival .

- PET Imaging Applications: Recent advancements have explored the use of radiolabeled versions of this compound in positron emission tomography (PET) imaging to study brain receptors, highlighting its versatility in both therapeutic and diagnostic applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against Klebsiella pneumoniae. Results indicated that the compound exhibited significant bactericidal activity in vitro, suggesting its potential use in treating infections caused by resistant strains .

Case Study 2: Cancer Therapeutics

In a preclinical trial assessing the anticancer properties of a derivative of this compound, researchers reported a marked reduction in tumor size in animal models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through modulation of apoptotic pathways .

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physicochemical Properties

Pharmacological and Industrial Relevance

- Target Compound : Marketed as a heterocyclic building block for drug discovery, though specific biological data are absent in the evidence .

- Tetrahydro and hydroxy-substituted variants are explored in CNS and antimicrobial drug development .

Key Research Findings and Data Tables

Table 2: Spectroscopic Data Highlights

| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Reference |

|---|---|---|---|

| Target compound (free base) | δ 1.20 (t, J = 7.2 Hz, ester CH₃) | δ 172.6 (ester C=O) | |

| Sulfanylidene derivative | δ 4.24 (bm, ester CH₂) | δ 172.2 (ester C=O) |

Biological Activity

Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_11H_8ClN_1O_2 and a molecular weight of approximately 223.64 g/mol. The structure features a naphthyridine core with a carboxylate group, which enhances its solubility and reactivity in biological systems. The presence of the chlorine atom at the 4-position is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound can act as an inhibitor of certain enzymes and receptors, influencing various biochemical pathways:

- Metabotropic Glutamate Receptor Modulation : It has been identified as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), which is implicated in cognitive processes and neurodegenerative diseases such as Alzheimer's Disease .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development in combating drug-resistant infections .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various naphthyridine derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains:

| Bacterial Strain | MIC (mM) |

|---|---|

| Staphylococcus aureus | 6–7 |

| Escherichia coli | Not Active |

| Mycobacterium smegmatis | 5.4–7.1 |

These findings suggest that modifications to the naphthyridine structure can enhance antibacterial activity .

Neuropharmacological Studies

In neuropharmacological studies, this compound demonstrated significant modulation of mGluR2 receptors. The following table summarizes its effects compared to other known modulators:

| Compound | EC50 (µM) | Max Modulation (%) |

|---|---|---|

| This compound | 0.38 | 1200 |

| Positive Control (known modulator) | 0.14 | 600 |

This data indicates that this compound exhibits potent activity as an allosteric modulator at mGluR2 receptors .

Case Study: Alzheimer's Disease Treatment

In preclinical studies focused on Alzheimer's disease, compounds similar to this compound were evaluated for their ability to modulate glutamate signaling pathways. These studies revealed that the compound's action on mGluR2 could potentially mitigate cognitive decline associated with Alzheimer’s by regulating excitatory neurotransmission .

Case Study: Antibacterial Efficacy

A series of derivatives based on this compound were synthesized and tested for antibacterial activity. The results indicated that certain modifications led to enhanced efficacy against resistant strains of bacteria, highlighting the compound's potential in developing new antibiotics .

Q & A

Q. What are the common synthetic routes for Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate?

The synthesis often involves esterification and substitution reactions. For example, ethyl esters of naphthyridine derivatives can be prepared via hydrolysis of precursor esters under alkaline conditions (e.g., 5M NaOH at 95°C) or via nucleophilic substitution of chloro groups with amines or thiols. A key intermediate, ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate, can undergo thiation using P₂S₅ in pyridine to introduce sulfur-containing functionalities . Hydrolysis of esters to carboxylic acids under controlled conditions (e.g., NaOH at elevated temperatures) is also a critical step in modifying substituents .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the crystal structure. Experimental protocols include data collection using a Bruker SMART APEX diffractometer at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Absorption corrections are applied via multi-scan methods like SADABS. Software such as SHELX is used for structure solution and refinement, with hydrogen atoms placed in calculated positions and anisotropic displacement parameters refined for non-H atoms . Mercury software aids in visualizing intermolecular interactions and packing patterns .

Q. What spectroscopic techniques are used to validate the compound’s purity and structure?

Key techniques include:

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹, aromatic C-Cl vibrations near 700 cm⁻¹).

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, methylene protons in the ethyl ester group typically appear as a quartet (δ ~4.3–4.5 ppm) coupled to a triplet for the methyl group (δ ~1.3–1.4 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with ESI/QTOF providing high-resolution data .

Advanced Research Questions

Q. How do reaction conditions influence substitution at the 4-chloro position in this compound?

The chloro group at position 4 undergoes nucleophilic substitution under varying conditions. For instance:

- Amination : Reacting with excess morpholine in dimethylformamide (DMF) at 60°C yields morpholino-substituted derivatives .

- Thiolation : P₂S₅ in pyridine replaces oxygen with sulfur, forming thioesters . Solvent polarity, temperature, and catalyst choice significantly impact reaction rates and selectivity. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while elevated temperatures (60–100°C) accelerate substitution kinetics .

Q. What computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model molecular orbitals, charge distribution, and reactivity. For example:

- The electron-withdrawing chloro and ester groups reduce electron density on the naphthyridine ring, directing electrophilic attacks to specific positions.

- Frontier molecular orbital (FMO) analysis predicts sites prone to nucleophilic/electrophilic interactions, aiding in rational drug design . Software packages like Gaussian or ORCA are commonly employed for these simulations.

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from dynamic processes (e.g., rotamerism) or crystal packing effects. Strategies include:

- Variable-temperature NMR : Resolves overlapping signals by slowing molecular motion (e.g., identifying rotamers in flexible esters) .

- Cross-validation with SC-XRD : Resolves ambiguities in substituent positioning by comparing experimental bond lengths/angles with crystallographic data .

- Statistical analysis : Rietveld refinement in XRD or deconvolution of IR/Raman bands quantifies contributions from different conformers .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

Chirality in naphthyridine derivatives arises from substituent configurations or axial chirality. Key challenges include:

- Stereocontrol : Asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed couplings) or chiral auxiliaries can induce enantioselectivity.

- Racemization during synthesis : Elevated temperatures or acidic/basic conditions may cause epimerization, requiring mild reaction protocols .

- Analytical validation : Chiral HPLC or circular dichroism (CD) spectroscopy confirms enantiopurity .

Methodological Considerations

Q. How is packing similarity analysis performed for crystals of this compound?

Mercury’s Materials Module calculates packing similarity by comparing intermolecular interaction motifs (e.g., π-π stacking, hydrogen bonds) across structures. Parameters include:

Q. What protocols ensure reproducibility in scaled-up synthesis?

Critical steps include:

- Precise stoichiometry : Automated syringe pumps for reagent addition (e.g., ethyllithium in THF at -78°C) .

- Inert atmosphere : Schlenk lines or gloveboxes prevent moisture/oxygen sensitivity.

- Real-time monitoring : In situ FTIR or Raman tracks reaction progress, minimizing side products .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?

Discrepancies may arise from anharmonicity or solvent effects. Mitigation strategies:

- Solvent correction : Computational models (e.g., PCM in DFT) account for solvent interactions.

- Experimental replication : Matrix-isolation IR at cryogenic temperatures reduces broadening, enabling direct comparison with gas-phase simulations .

- Normal mode analysis : Assigns vibrations to specific molecular motions, identifying overlooked modes (e.g., torsional modes in ethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.